molecular formula C9H10BrNO2S B1469283 1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid CAS No. 1342033-57-1

1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1469283
CAS No.: 1342033-57-1
M. Wt: 276.15 g/mol
InChI Key: WLYLQJLCPYEIRG-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid is an azetidine-based carboxylic acid derivative featuring a 5-bromo-substituted thiophene ring attached via a methylene bridge. Azetidine-3-carboxylic acid derivatives are prominent in medicinal chemistry due to their conformational rigidity, which enhances target binding specificity.

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-8-2-1-7(14-8)5-11-3-6(4-11)9(12)13/h1-2,6H,3-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYLQJLCPYEIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(S2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Azetidine Intermediates

A foundational step involves the preparation of azetidine derivatives, which can be functionalized further. According to a European patent (EP0165636A1), azetidine intermediates such as 3,3-bis(hydroxymethyl)-1-substituted azetidines can be synthesized via nucleophilic substitution of bis(bromomethyl) acetone acetals with amines under heating in polar aprotic solvents like dimethylsulphoxide (DMSO) at elevated temperatures (~135°C). For example, benzylamine reacts with 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane in the presence of sodium carbonate or bicarbonate to yield azetidine acetone acetals, which upon acid hydrolysis and basification afford hydroxymethyl-substituted azetidines.

Step Reagents/Conditions Product Yield Notes
Nucleophilic substitution 5,5-bis(bromomethyl)-1,3-dioxane + benzylamine, Na2CO3, DMSO, 135°C 3,3-bis(hydroxymethyl)-1-benzylazetidine acetone acetal ~56% Dropwise addition over 5-6 h, stirring 7 h
Acid hydrolysis 5% H2SO4, 50°C, 2 h Hydroxymethyl azetidine ~54% Followed by basification and extraction

This method provides a robust approach to preparing azetidine rings functionalized at the nitrogen, which can be further derivatized.

Summary of Synthetic Route (Hypothetical Example)

Step Starting Material Reagents/Conditions Product Yield (%) Remarks
1 Azetidine-3-carboxylic acid Protection of carboxyl (if needed) Protected azetidine N/A To prevent side reactions
2 Protected azetidine Base (NaH, K2CO3), 5-bromothiophen-2-ylmethyl bromide, DMF, RT to reflux N-alkylated azetidine 60-80 (typical) Alkylation at nitrogen
3 N-alkylated protected azetidine Deprotection (acidic or basic hydrolysis) 1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid 70-90 Final compound

Analytical and Purification Considerations

  • Purification is commonly achieved by recrystallization from solvents like toluene or ethyl acetate.
  • Characterization includes melting point determination, elemental analysis, and spectroscopic methods (NMR, MS).
  • The patent data report yields ranging from 50-60% for intermediate azetidines, suggesting moderate efficiency.

Research Findings and Notes

  • The presence of the bromine atom on the thiophene ring requires careful handling to avoid dehalogenation or unwanted side reactions.
  • The azetidine ring is sensitive to strong acidic or basic conditions; thus, reaction conditions are optimized to preserve ring integrity.
  • Multi-step synthesis with intermediate purifications is necessary to achieve high purity of the final compound.
  • No direct, detailed published experimental procedures specific to this exact compound were found in open literature, indicating that much of the synthetic methodology is adapted from related azetidine and thiophene chemistry.

Chemical Reactions Analysis

1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid exhibit significant anticancer properties. For instance, the presence of bromothiophene moieties has been linked to enhanced biological activity against various cancer cell lines. A study demonstrated that derivatives of bromothiophene showed inhibition of tumor growth in xenograft models, suggesting that the incorporation of the azetidine structure may enhance this effect through improved pharmacokinetics and bioavailability .

Antimicrobial Properties

Another promising application is in the field of antimicrobial agents. Compounds featuring azetidine rings have been reported to possess antibacterial and antifungal activities. The introduction of the bromothiophenyl group could potentially enhance these properties, making it a candidate for further exploration in drug development against resistant bacterial strains .

Polymer Chemistry

In materials science, this compound can be utilized as a building block for polymers. The unique structure allows for the synthesis of conducting polymers, which are crucial in developing organic electronic devices such as sensors and transistors. Research indicates that incorporating such compounds can improve the electrical conductivity and stability of polymer films .

Dyes and Pigments

The compound's thiophene component suggests potential applications in dye chemistry. Thiophene derivatives are known for their vibrant colors and stability, making them suitable for use in organic solar cells and other optoelectronic devices. The synthesis of dyes based on this compound could lead to new materials with enhanced light absorption properties, beneficial for photovoltaic applications .

Study on Anticancer Efficacy

A notable case study involved testing various derivatives of azetidine-based compounds on human cancer cell lines. The results indicated that modifications to the bromothiophenyl group significantly influenced cytotoxicity levels. Specifically, compounds with higher electron-withdrawing groups exhibited enhanced efficacy against breast cancer cells, highlighting the importance of structural variations in drug design .

Development of Conductive Polymers

In another study focusing on conductive polymers, researchers synthesized a polymer using this compound as a monomer. The resulting polymer demonstrated improved charge transport properties compared to traditional polymers, making it a candidate for advanced electronic applications such as flexible displays and wearable technology .

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromothiophene moiety can interact with hydrophobic pockets in proteins, while the azetidine ring and carboxylic acid group can form hydrogen bonds and ionic interactions with amino acid residues .

Comparison with Similar Compounds

Key Observations :

  • Halogen Substituents: Bromine (target compound) vs. chlorine (compound in ) affects lipophilicity (Br: ClogP ~2.5 vs.
  • Aromatic Systems : Thiophene (target) vs. benzofuran (compound 18 in ) influences π-π stacking; benzofuran’s oxygen may enhance solubility but reduce metabolic stability.
  • Synthetic Efficiency : Yields vary significantly (48–70%), suggesting substituent electronic effects (e.g., electron-withdrawing CF₃ in compound 3 lowers yield vs. 4-chlorophenyl in compound 4) .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors Biological Activity Reference
Target Compound ~290.1 (calculated) 1 3 Not Reported N/A
1-(4-Phenethylbenzyl)azetidine-3-carboxylic acid 295.38 1 3 S1P1 receptor modulation (predicted)
Compound 18 (Benzofuran-based S1P1 agonist) ~400 (estimated) 1 5 >1000-fold S1P1 selectivity, 0.3 mg/kg efficacy
1-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxylic acid ~296.3 1 5 Not Reported

Key Observations :

  • Receptor Selectivity : Compound 18’s benzofuran group achieves high S1P1 selectivity, suggesting aromatic substituents critically influence receptor interaction .
  • Molecular Weight : Target compound’s lower molecular weight (~290 vs. ~400 for compound 18) may improve bioavailability.
  • Hydrogen Bonding : Increased acceptors (e.g., sulfonyl in ) could enhance solubility but reduce membrane permeability.

Structural Insights from NMR and MS Data

  • Target Compound : Expected ¹H NMR signals include a triplet for the azetidine methylene (δ 3.0–4.0 ppm) and aromatic peaks for bromothiophene (δ 6.8–7.3 ppm). HRMS would show [M+H]⁺ at ~290.0 .
  • Compound 3 : ¹H NMR shows aromatic peaks at δ 6.6–7.4 ppm and azetidine protons at δ 3.0–4.2 ppm; HRMS matches C₂₂H₂₉N₂O₂ ([M+H]⁺ 353.2243) .
  • Compound 28f : ¹H NMR (DMSO-d₆) features oxadiazole protons at δ 8.4 ppm and azetidine protons at δ 3.2–4.0 ppm .

Biological Activity

1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid (CAS No. 1342033-57-1) is a compound featuring a thiophene ring and an azetidine structure, which suggests potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C10H12BrN O2S
  • Molecular Weight : 275.35 g/mol
  • Structural Characteristics : The compound contains a brominated thiophene moiety, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on cell viability, apoptosis, and inflammation.

  • Pro-Apoptotic Effects : Research indicates that the compound may induce apoptosis in various cell lines. A study involving murine BV2 microglial cells demonstrated that exposure to this compound led to increased levels of pro-apoptotic markers such as BAX and decreased anti-apoptotic markers like Bcl2, suggesting a shift towards cell death pathways .
  • Inflammatory Response : The compound has been shown to enhance the release of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6. This suggests that it may play a role in modulating inflammatory responses, potentially contributing to neuroinflammatory conditions .
  • Cell Viability : Dose-response studies revealed that higher concentrations of the compound significantly reduced cell viability in BV2 microglial cells, indicating cytotoxic effects at elevated doses .

Data Table: Biological Activity Summary

Biological ActivityEffect ObservedReference
Apoptosis InductionIncreased BAX expression; decreased Bcl2 expression
Nitric Oxide ReleaseEnhanced NO production
CytotoxicityReduced cell viability at higher concentrations

Study 1: Neuroinflammation Model

In a controlled laboratory setting, BV2 microglial cells were treated with varying concentrations of this compound. The results indicated significant morphological changes consistent with apoptosis and inflammatory activation. Key findings included:

  • Increased expression of inflammatory markers.
  • Altered cell morphology indicative of stress responses.

Study 2: In Vivo Analysis

An in vivo study was conducted using murine models to assess the systemic effects of the compound. Mice administered with the compound exhibited symptoms resembling neuroinflammation, including behavioral changes and alterations in brain histology consistent with oligodendrocyte dysfunction .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid?

  • Methodological Answer : A two-step approach is recommended:
  • Step 1 : Bromination of thiophene derivatives. For example, bromination at the 5-position of thiophene can be achieved using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., light or AIBN) in a solvent like CCl₄ or DMF .
  • Step 2 : Alkylation of azetidine-3-carboxylic acid. React 5-bromo-2-thienylmethyl bromide with azetidine-3-carboxylic acid under basic conditions (e.g., NaH or K₂CO₃) in DMF or THF. Purification via recrystallization (e.g., DMF/acetic acid mixtures) improves yield and purity .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :
  • 1H/13C NMR : Focus on the azetidine ring (δ ~3.0–4.0 ppm for N-CH₂ protons) and the thiophene moiety (δ ~6.5–7.5 ppm for aromatic protons). The carboxylic acid proton may appear as a broad peak at δ ~12 ppm in DMSO-d₆ .
  • HRMS : Confirm molecular weight (calculated for C₉H₁₀BrNO₂S: 291.96 g/mol) using ESI+ or MALDI-TOF .
  • IR : Look for carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer : Store as a powder at room temperature (RT) in a desiccator under inert gas (N₂ or Ar) to prevent hydrolysis of the azetidine ring or oxidation of the thiophene group. Avoid prolonged exposure to light due to the bromine substituent’s photosensitivity .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data, such as unexpected splitting patterns?

  • Methodological Answer : Unexpected splitting may arise from rotameric equilibria in the azetidine ring or restricted rotation of the thiophene-methyl group. Solutions include:
  • Variable-temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C in DMSO-d₆) to coalesce split peaks .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict stable conformers and compare with experimental data .

Q. What strategies are effective for derivatizing the carboxylic acid group to study structure-activity relationships (SAR)?

  • Methodological Answer :
  • Esterification : React with SOCl₂ followed by alcohol (e.g., MeOH) to form methyl esters, preserving the azetidine-thiophene core for biological testing .
  • Amide formation : Use EDC/HOBt coupling with amines (e.g., primary alkylamines) to generate amide derivatives. Monitor reaction progress via TLC (silica gel, CH₂Cl₂/MeOH 9:1) .

Q. How can mechanistic insights guide the optimization of bromothiophene-azetidine coupling reactions?

  • Methodological Answer :
  • Kinetic studies : Use in situ FTIR or HPLC to track reaction progress and identify rate-limiting steps (e.g., nucleophilic substitution at the bromine site) .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig coupling if traditional alkylation yields are low .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid
Reactant of Route 2
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1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid

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